molecular formula C12H14N2O3 B2371547 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid CAS No. 14624-86-3

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B2371547
CAS No.: 14624-86-3
M. Wt: 234.255
InChI Key: AXWFSVGZVPJGKV-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is a chemical compound offered for research purposes. It features a benzimidazole core structure, a scaffold known for its wide range of biological activities and significant research value . Benzimidazole derivatives are extensively studied in scientific research for their diverse pharmacological properties, which can include analgesic, anti-inflammatory, anticancer, antihypertensive, antioxidant, and antiviral activities, among others . The specific 1,3-diethyl and carboxylic acid substituents on this molecule make it a valuable intermediate for researchers in medicinal chemistry, particularly for structure-activity relationship (SAR) studies and the synthesis of more complex molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,3-diethyl-2-oxobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-13-9-6-5-8(11(15)16)7-10(9)14(4-2)12(13)17/h5-7H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFSVGZVPJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid can be synthesized through the chemical modification of benzimidazole. One common method involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and inferred properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid None (parent compound) C₈H₆N₂O₃ 178.15 Base structure; precursor for functionalization
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid Ethyl (1,3) C₁₂H₁₄N₂O₃ 234.25* Increased lipophilicity; potential intermediate in drug synthesis
3-Benzyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid Benzyl (3) C₁₅H₁₂N₂O₃ 268.27 High lipophilicity; research use in pharmacological studies
1-Methyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid Methyl (1) C₉H₈N₂O₃ 192.17 Common intermediate in coupling reactions
1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid Cyclopropylmethyl (1) C₁₂H₁₂N₂O₃ 232.24 Novel substituent for modulating pharmacokinetics

*Calculated based on parent structure and substituent additions.

Key Observations:
  • Lipophilicity : Ethyl and benzyl substituents increase hydrophobicity compared to the parent compound. Benzyl derivatives (e.g., 268.27 g/mol) exhibit the highest lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : The carboxylic acid group at position 5 improves solubility in polar solvents (e.g., DMSO or aqueous buffers at basic pH) compared to ester or aldehyde derivatives .
  • Stability : Ethyl groups may confer greater metabolic stability than methyl substituents, which are more prone to oxidative demethylation .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Analogs like 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid (V10 in ) show moderate antimicrobial activity (MIC = 1.4 μg/mL), suggesting the ethyl-substituted target compound may exhibit similar or enhanced efficacy .
  • Drug Intermediate : The ethyl-substituted compound’s carboxylic acid group is critical for synthesizing amide-based inhibitors or prodrugs, as seen in patent examples (e.g., Example 47 in ) .
  • Discontinued Derivatives : CAS 2208-94-8 (1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde) was discontinued, possibly due to synthetic challenges or stability issues, highlighting the importance of the carboxylic acid moiety for further functionalization .

Biological Activity

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 55241-49-1

The biological activity of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole derivatives has been linked to several mechanisms:

  • Anticancer Activity :
    • Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown to induce apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma cells. The IC50 values for cytotoxicity often range from 25 μM to 45 μM depending on the substitution patterns on the benzimidazole ring .
  • Receptor Binding Affinity :
    • Compounds in this class have demonstrated affinities for various receptors including serotonin receptors (5-HT3 and 5-HT4). For instance, derivatives have been synthesized that show high binding affinity (K(i) values ranging from 6.7 to 75.4 nM) for the 5-HT4 receptor, indicating potential applications in treating gastrointestinal disorders .
  • Inhibition of Enzymatic Activity :
    • Some studies have reported that these compounds can inhibit specific enzymes involved in metabolic pathways, such as phosphoinositide 3-kinase (PI3K) pathways. This inhibition may contribute to their anticancer effects by disrupting cellular signaling pathways critical for tumor growth .

Case Studies and Research Findings

StudyFindingsReference
Anticancer Activity in Mice Demonstrated suppression of tumor growth in mice models when treated with similar benzimidazole derivatives.
Receptor Binding Studies Showed that modifications on the benzimidazole structure could enhance receptor selectivity and binding affinity significantly.
Enzymatic Inhibition In vitro studies indicated strong inhibition of PI3K pathways with IC50 values as low as 1 μM for certain derivatives.

Pharmacokinetics

The pharmacokinetic profile of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole derivatives suggests favorable absorption characteristics:

  • Bioavailability : High oral bioavailability has been noted for some derivatives.
  • Blood-Brain Barrier Penetration : Certain compounds exhibit properties that allow them to cross the blood-brain barrier, making them potential candidates for neurological applications .

Q & A

Q. What are the established synthetic routes for 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid, and how do reaction conditions affect yield and purity?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted benzimidazole precursors with carboxylic acid derivatives. Key steps include:

  • Reflux in acetic acid with sodium acetate as a catalyst to promote cyclization .
  • Multi-step purification using column chromatography (e.g., silica gel) and recrystallization from acetic acid or acetic acid-DMF mixtures to isolate the product .

Critical Factors Influencing Yield/Purity:

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time1–3 hours refluxProlonged time increases purity but risks decomposition
Solvent SystemAcetic acid + NaOAcEnhances cyclization efficiency
PurificationSequential chromatography + recrystallizationPurity >95% achievable

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms ethyl group substitution (δ 1.2–1.4 ppm for CH3, δ 4.0–4.5 ppm for CH2) and the benzimidazole core (aromatic protons at δ 7.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
  • Infrared Spectroscopy (IR):
    • Carboxylic acid C=O stretch at ~1700 cm⁻¹ and benzimidazole C=N at ~1600 cm⁻¹ .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion peaks ([M+H]+) validate molecular weight; fragmentation patterns confirm substituent positions .

Q. What purification methods are recommended post-synthesis to achieve >95% purity?

Methodological Answer:

  • Chromatography:
    • Silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) removes unreacted precursors .
  • Recrystallization:
    • Use acetic acid or DMF-water mixtures to eliminate polar impurities .
  • HPLC (Reverse Phase):
    • C18 columns with acetonitrile/water gradients resolve closely related isomers .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts:
    • Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce asymmetry .
  • Chiral Chromatography:
    • Employ chiral stationary phases (e.g., amylose-based) for enantiomer separation .
  • Circular Dichroism (CD):
    • Monitor enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. What strategies resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

  • Systematic Meta-Analysis:
    • Compare bioactivity datasets across studies using standardized assays (e.g., IC50 values in MTT assays) .
  • Structural-Activity Relationship (SAR) Studies:
    • Modify substituents (e.g., ethyl vs. methyl groups) to isolate specific biological effects .
  • Targeted Replication:
    • Reproduce conflicting studies under controlled conditions (e.g., pH, cell lines) to identify variables .

Q. What computational methods predict the compound’s reactivity for designing novel derivatives?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking:
    • Simulate binding to target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .
  • QSAR Modeling:
    • Train models on datasets linking substituent electronegativity to bioactivity .

Q. Data Contradiction Analysis Framework

Discrepancy TypeResolution StrategyExample Reference
Biological ActivityReplicate assays with standardized protocols
Synthetic YieldOptimize solvent ratios and catalyst loading
Spectroscopic PeaksValidate with 2D NMR and high-resolution MS

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